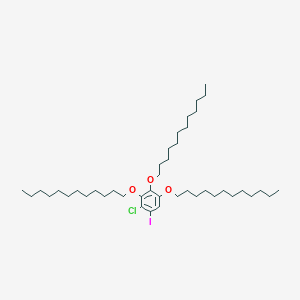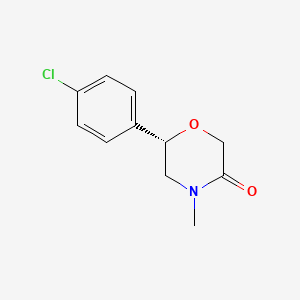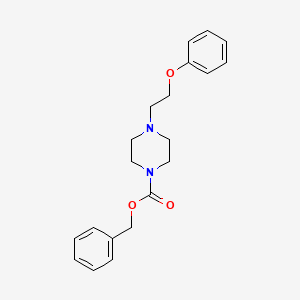methanone CAS No. 918480-34-9](/img/structure/B12622015.png)
[4-(2-Phenylethyl)piperazin-1-yl](pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Phenylethyl)piperazin-1-ylmethanone: is a complex organic compound that features both piperazine and pyrrolidine rings. These structures are often found in various pharmacologically active molecules, making this compound of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)piperazin-1-ylmethanone typically involves the reaction of piperazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes:
Starting Materials: Phenylethylamine, piperazine, and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Phenylethyl)piperazin-1-ylmethanone may involve:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated systems for purification to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Phenylethyl)piperazin-1-ylmethanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-(2-Phenylethyl)piperazin-1-ylmethanone: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
4-(2-Phenylethyl)piperazin-1-ylmethanone: can be compared with other compounds containing piperazine and pyrrolidine rings:
Similar Compounds:
Uniqueness: The combination of both piperazine and pyrrolidine rings in a single molecule provides unique pharmacological properties, potentially offering advantages in therapeutic applications.
Propriétés
Numéro CAS |
918480-34-9 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
[4-(2-phenylethyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H25N3O/c21-17(19-9-4-5-10-19)20-14-12-18(13-15-20)11-8-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2 |
Clé InChI |
FLJDZXQSAQDZMT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


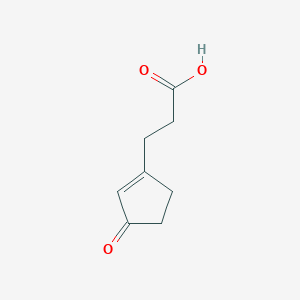
![(4-benzylpiperazin-1-yl)[5-fluoro-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12621935.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)

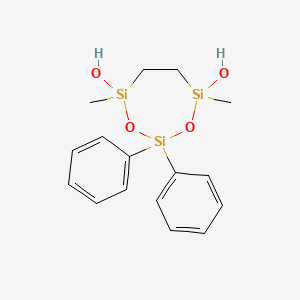
![2-(2-Methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12621964.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-ethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621972.png)
![2-(1-aminoethyl)-N-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxamide;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12621973.png)
![1-(1-{6-[(2,4-difluorophenyl)amino]pyrimidin-4-yl}-5-methyl-1H-pyrazol-4-yl)ethanone](/img/structure/B12621976.png)
